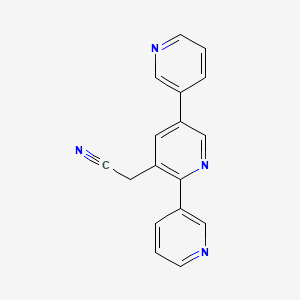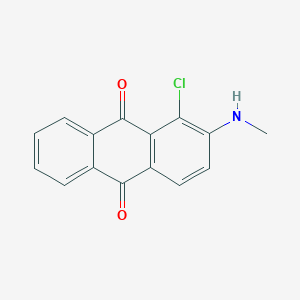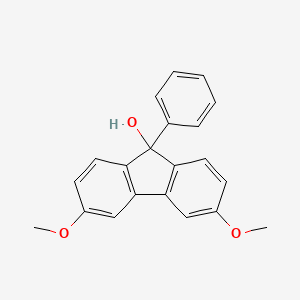![molecular formula C17H11NO5 B15249178 Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- CAS No. 204907-49-3](/img/structure/B15249178.png)
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- is a complex organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its ability to form stable complexes with metals and other substances.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- typically involves the reaction of glycine with 9,10-dihydro-9,10-dioxo-2-anthracenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anthracenyl moiety.
Substitution: Substitution reactions can occur at the glycine or anthracenyl parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene compounds.
科学研究应用
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a complexing agent in various analytical techniques.
Biology: Employed in studies involving metal ion interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism by which Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- exerts its effects involves its ability to form stable complexes with metal ions. This interaction can influence various biochemical pathways and processes, making it a valuable tool in research and industrial applications.
相似化合物的比较
Similar Compounds
Alizarin Complexone: Similar in structure and used for metal ion complexation.
Mitoxantrone Carboxylic Acid: Shares some structural features and is used in similar applications.
Uniqueness
What sets Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- apart is its specific combination of glycine and anthracenyl moieties, which provides unique properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
204907-49-3 |
|---|---|
分子式 |
C17H11NO5 |
分子量 |
309.27 g/mol |
IUPAC 名称 |
2-[(9,10-dioxoanthracene-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C17H11NO5/c19-14(20)8-18-17(23)9-5-6-12-13(7-9)16(22)11-4-2-1-3-10(11)15(12)21/h1-7H,8H2,(H,18,23)(H,19,20) |
InChI 键 |
BWKFLZCYESDCKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


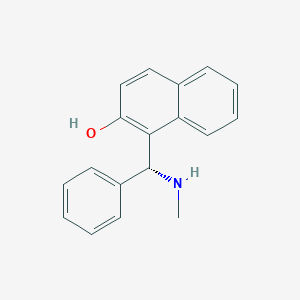
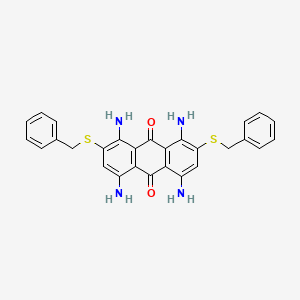
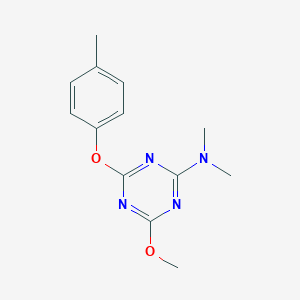
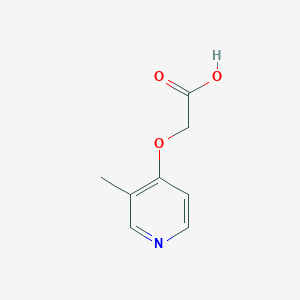
![9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione](/img/structure/B15249136.png)


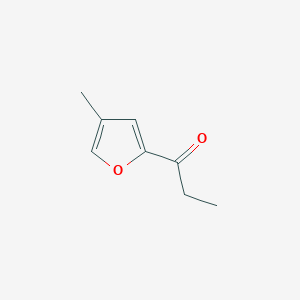
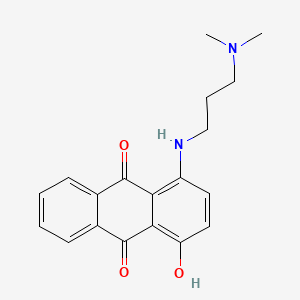
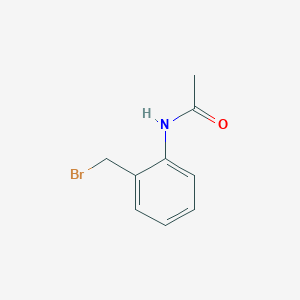
![(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide](/img/structure/B15249185.png)
